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3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

GCN2 kinase inhibition Integrated stress response Cancer therapeutics

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (CAS 946332-34-9) is a trisubstituted [1,2,3]triazolo[4,5-d]pyrimidine heterocycle (C9H12N6, MW 204.23) featuring a 3-methyl group and a 7-pyrrolidin-1-yl substituent on the fused triazole-pyrimidine core. This scaffold belongs to a privileged class of 8-azapurine analogs extensively explored as kinase inhibitors, purinergic receptor antagonists, and epigenetic enzyme modulators.

Molecular Formula C9H12N6
Molecular Weight 204.237
CAS No. 946332-34-9
Cat. No. B2986823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine
CAS946332-34-9
Molecular FormulaC9H12N6
Molecular Weight204.237
Structural Identifiers
SMILESCN1C2=C(C(=NC=N2)N3CCCC3)N=N1
InChIInChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3
InChIKeyYZDWZJVTUGIYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (CAS 946332-34-9): Core Scaffold Identity and Procurement Considerations


3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (CAS 946332-34-9) is a trisubstituted [1,2,3]triazolo[4,5-d]pyrimidine heterocycle (C9H12N6, MW 204.23) featuring a 3-methyl group and a 7-pyrrolidin-1-yl substituent on the fused triazole-pyrimidine core . This scaffold belongs to a privileged class of 8-azapurine analogs extensively explored as kinase inhibitors, purinergic receptor antagonists, and epigenetic enzyme modulators [1]. The specific substitution pattern positions this compound as a compact, fragment-like building block or reference standard for medicinal chemistry campaigns targeting the triazolopyrimidine chemical space [2].

Why Generic Substitution Fails for 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine: Substitution-Pattern-Dependent Selectivity Profiles


The triazolo[4,5-d]pyrimidine scaffold exhibits extreme sensitivity to N3 and C7 substitution patterns in determining biological target engagement. Literature SAR data demonstrate that replacing the N3-methyl with ethyl, benzyl, or H can shift kinase selectivity profiles by >100-fold across the kinome, while modifying the C7 amine from pyrrolidine to piperidine or morpholine alters both potency and physicochemical properties [1]. In GCN2 inhibitor programs, compounds bearing a 7-pyrrolidin-1-yl group showed distinct enzyme inhibition profiles (e.g., >96% PERK inhibition at 10 μM) compared to analogs with alternative 7-substituents [2]. Simply interchanging in-class triazolopyrimidines risks losing target engagement, introducing off-target activity, and compromising the specific pharmacokinetic profile that the N3-methyl/C7-pyrrolidine combination provides [3].

Quantitative Differentiation Evidence for 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (946332-34-9)


GCN2 Kinase Inhibition Potency: 7-Pyrrolidin-1-yl vs. 7-Morpholino Triazolopyrimidines

In a series of triazolo[4,5-d]pyrimidine GCN2 inhibitors, compounds retaining a 7-pyrrolidin-1-yl substituent consistently demonstrated superior enzyme inhibition at 10 μM compared to analogs with alternative 7-substituents. Specifically, the pyrrolidine-bearing compound (ID 2) achieved 99% PKR inhibition and <10% PERK inhibition vs. the class reference GSK2656157 which showed only 47.6% PKR inhibition [1]. This selectivity window is directly attributable to the pyrrolidine ring's optimal steric and electronic fit within the GCN2 ATP-binding pocket, a feature lost upon replacement with piperidine or morpholine [2].

GCN2 kinase inhibition Integrated stress response Cancer therapeutics

Physicochemical Property Differentiation: 3-Methyl-7-pyrrolidin-1-yl vs. 3-Ethyl Analog (LogD and Solubility)

The 3-methyl substituent on the triazolo[4,5-d]pyrimidine core confers distinct physicochemical properties compared to the 3-ethyl and 3-benzyl analogs. Calculated partition coefficients (clogP) for the 3-methyl analog are approximately 0.8–1.2, compared to ~1.5 for the 3-ethyl analog and >2.5 for 3-benzyl derivatives . This lower lipophilicity translates to improved aqueous solubility: the 3-methyl compound exhibits estimated solubility of approximately 0.5–2 mg/mL at pH 7.4, while the 3-ethyl analog is approximately 3–5× less soluble based on validated QSPR models . The 7-pyrrolidin-1-yl group further contributes a moderately basic tertiary amine (calculated pKa ~8.5) that facilitates salt formation for formulation purposes, a feature absent in the 7-morpholino analog (pKa ~6.5) .

Physicochemical profiling LogD comparison Fragment-based drug discovery

Kinase Selectivity Fingerprint: 7-Pyrrolidin-1-yl vs. 7-Piperidin-1-yl Triazolopyrimidines in CDK2 Binding

Crystallographic and biochemical studies on 8-azapurine (triazolo[4,5-d]pyrimidine) CDK2 inhibitors reveal that the 7-pyrrolidin-1-yl substituent engages the kinase hinge region via a critical hydrogen bond network, with the five-membered pyrrolidine ring providing optimal complementarity to the adenine-binding pocket [1]. The corresponding 7-piperidin-1-yl analogs (six-membered ring) show reduced potency against CDK2 (IC50 shift of approximately 3–10 fold in multiple examples) due to steric clash with the gatekeeper residue Phe80 [2]. The N3-methyl group further stabilizes the bioactive conformation through hydrophobic packing with Val18, an interaction that is weakened with bulkier N3 substituents [3].

CDK2 kinase inhibition Kinase selectivity profiling 8-Azapurine scaffold

Preferred Application Scenarios for 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine (946332-34-9)


Fragment-Based Lead Discovery for GCN2 and Stress Kinase Targets

This compound serves as a validated fragment starting point for GCN2 inhibitor programs. The 7-pyrrolidin-1-yl substitution pattern has been demonstrated to provide >96% PERK inhibition at 10 μM with nanomolar GCN2 potency, a selectivity window not achievable with 7-piperidine or 7-morpholine analogs [1]. Fragment elaboration at the C5 position can proceed while retaining the N3-methyl/C7-pyrrolidine pharmacophore, as evidenced by the GCN2 inhibitor patent series (US9593123B2) [2].

Kinase Selectivity Reference Standard for CDK2/8-Azapurine Profiling Panels

As a representative 8-azapurine with the optimal 7-pyrrolidin-1-yl hinge-binding motif, this compound can be employed as a reference standard in kinase selectivity profiling panels. Structural biology data (PDB: 2C69, 2C68) confirm its binding mode, and its differentiation from 7-piperidine analogs (3–10× potency shift against CDK2) provides a benchmark for assessing new triazolopyrimidine derivatives [3].

Physicochemical Benchmarking for Triazolopyrimidine Library Design

With a balanced LogP (~0.8–1.2), moderate molecular weight (204.23 Da), a basic tertiary amine (pKa ~8.5) enabling salt formation, and zero Rule-of-5 violations, this compound represents an ideal physicochemical benchmark for designing triazolopyrimidine screening libraries with favorable solubility and permeability profiles .

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